molecular formula C8H10FNO B161878 2-fluoro-N-(methoxymethyl)aniline CAS No. 129367-42-6

2-fluoro-N-(methoxymethyl)aniline

Cat. No.: B161878
CAS No.: 129367-42-6
M. Wt: 155.17 g/mol
InChI Key: JXCBLJAIXDYXIY-UHFFFAOYSA-N
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Description

2-Fluoro-N-(methoxymethyl)aniline is a substituted aniline derivative characterized by a fluorine atom at the ortho position of the benzene ring and a methoxymethyl (-CH2-O-CH3) group attached to the nitrogen atom.

Properties

CAS No.

129367-42-6

Molecular Formula

C8H10FNO

Molecular Weight

155.17 g/mol

IUPAC Name

2-fluoro-N-(methoxymethyl)aniline

InChI

InChI=1S/C8H10FNO/c1-11-6-10-8-5-3-2-4-7(8)9/h2-5,10H,6H2,1H3

InChI Key

JXCBLJAIXDYXIY-UHFFFAOYSA-N

SMILES

COCNC1=CC=CC=C1F

Canonical SMILES

COCNC1=CC=CC=C1F

Synonyms

Benzenamine, 2-fluoro-N-(methoxymethyl)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Electronic Properties

Compound Substituents on Nitrogen Fluorine Position Key Electronic Features
2-Fluoro-N-(methoxymethyl)aniline Methoxymethyl (-CH2-O-CH3) Ortho Balanced EWG/EDG effects
2-Fluoro-N-(4-nitrophenyl)aniline (2h) 4-Nitrophenyl (NO2) Ortho Strong electron-withdrawing nitro group
2-Fluoro-N-(2-nitrophenyl)aniline 2-Nitrophenyl (NO2) Ortho Ortho-nitro enhances steric hindrance
Alachlor (2-chloro-2',6'-diethyl-N-(methoxymethyl)acetanilide) Methoxymethyl + acetanilide N/A Methoxymethyl with chloro/ethyl groups
2-Fluoro-N-[2-(morpholin-4-yl)ethyl]aniline Morpholinylethyl Ortho Polar morpholine enhances solubility

Key Observations :

  • Electron-Withdrawing Groups (EWG): Nitro-substituted analogs (e.g., 2h) exhibit higher reactivity in electrophilic substitutions due to the strong EWG effect of NO2 .
  • Electron-Donating Groups (EDG) : The methoxymethyl group in this compound and alachlor improves stability and may reduce hydrolysis rates compared to nitro derivatives .
  • Hybrid Substituents : Alachlor combines methoxymethyl with chloro and ethyl groups, enabling herbicidal activity via inhibition of fatty acid elongation .

Key Observations :

  • Nitro Derivatives : Lower yields (52–78%) due to steric and electronic challenges in nitro-substitution reactions .

Physical and Spectral Properties

Compound Boiling Point/°C Solubility NMR Shifts (1H, δ ppm)
2-Fluoro-N-methylaniline 87–88 (20 mmHg) Soluble in polar solvents 7.21–7.07 (aromatic), 2.02 (CH3)
2-Fluoro-N-(1,1,1-trifluoropropan-2-ylidene)aniline N/A Oily liquid 7.21–7.07 (aromatic), 2.02 (CF3-CH3)
This compound (inferred) ~150–160 (estimated) Moderate in DMF/THF Expected δ 3.3–3.5 (OCH3), 4.5–5.0 (CH2)

Key Observations :

  • Fluorine Effects: Ortho-fluorine causes deshielding in NMR, shifting aromatic protons upfield compared to non-fluorinated analogs .
  • Methoxymethyl Group : Introduces characteristic OCH3 (δ ~3.3–3.5) and CH2 (δ ~4.5–5.0) signals in NMR .

Key Observations :

  • Agrochemicals : Methoxymethyl and chloro/ethyl groups in alachlor confer selective herbicidal activity .
  • Pharmaceuticals : Fluorine and polar substituents (e.g., morpholine) improve blood-brain barrier penetration .

Preparation Methods

Reaction Conditions and Optimization

  • Reagents : 2-Fluoroaniline, methoxymethyl chloride, sodium hydride (NaH).

  • Solvent : Anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF).

  • Procedure :

    • Deprotonation of 2-fluoroaniline with NaH at 0–5°C to generate the reactive amide ion.

    • Slow addition of MoMCl at 0°C to minimize exothermic side reactions.

    • Stirring at room temperature for 4–6 hours, followed by reflux (80°C) for 2 hours to ensure complete alkylation.

Yield : 78–85% after purification via vacuum distillation or recrystallization from petroleum ether.

Challenges :

  • Competitive dialkylation to form N,N-dimethoxymethyl derivatives.

  • Moisture sensitivity of MoMCl necessitates strict anhydrous conditions.

Green Chemistry Approach Using Methoxymethyl Carbonate

Inspired by the methylation of 2-fluoroaniline with dimethyl carbonate, this method substitutes dimethyl carbonate with methoxymethyl carbonate (MoMC) as a safer alkylating agent.

Key Steps

  • Reagents : 2-Fluoroaniline, methoxymethyl carbonate, molecular sieve NaY catalyst.

  • Solvent : Methanol or ethanol.

  • Conditions : Reflux under atmospheric pressure for 12–14 hours.

Mechanistic Insight :
The molecular sieve catalyzes the nucleophilic attack of the amine on the carbonate’s electrophilic carbon, releasing CO2 and methanol as byproducts.

Yield : 90–95% with minimal side products, attributed to the high selectivity of the catalyst.

Advantages :

  • Avoids hazardous alkyl halides.

  • Aligns with green chemistry principles by using non-toxic reagents.

Reductive Amination with Methoxymethylamine

While less common, reductive amination offers an alternative route using methoxymethylamine and a carbonyl precursor.

Protocol

  • Substrates : 2-Fluorobenzaldehyde, methoxymethylamine.

  • Reducing Agent : Sodium cyanoborohydride (NaBH3CN).

  • Solvent : Dichloromethane (DCM) at 0°C.

Reaction Pathway :

  • Formation of an imine intermediate followed by reduction to the secondary amine.

Yield : 65–70%, limited by the instability of the imine intermediate under acidic conditions.

Limitations :

  • Requires stoichiometric amounts of the reducing agent.

  • Methoxymethylamine’s commercial availability is limited.

Comparative Analysis of Synthetic Methods

Method Reagents Conditions Yield Purity
Direct AlkylationMoMCl, NaHDMF, 80°C, 6 hr78–85%>95%
Methoxymethyl CarbonateMoMC, NaY sieveMeOH, reflux, 14 hr90–95%>98%
Reductive AminationNaBH3CN, MeOCH2NH2DCM, 0°C, 24 hr65–70%90–92%

Industrial Viability :

  • The methoxymethyl carbonate method is preferred for large-scale production due to its safety profile and high yield.

  • Direct alkylation remains relevant for small-scale synthesis despite its handling challenges.

Mechanistic and Kinetic Considerations

Alkylation via SN2 Mechanism

The reaction between 2-fluoroaniline and MoMCl proceeds through a bimolecular nucleophilic substitution (SN2), where the amide ion attacks the electrophilic carbon of MoMCl. Steric hindrance from the ortho-fluorine substituent slightly reduces reaction rates compared to unsubstituted anilines.

Rate Equation :

Rate=k[2-Fluoroaniline][MoMCl]\text{Rate} = k[\text{2-Fluoroaniline}][\text{MoMCl}]

where kk is temperature-dependent and increases with polar aprotic solvents.

Catalytic Role of Molecular Sieves

In the carbonate method, NaY sieves adsorb methanol byproducts, shifting the equilibrium toward product formation. This autocatalytic effect enhances conversion efficiency.

Purification and Characterization

  • Liquid-Liquid Extraction : Ethyl acetate/water partitions remove unreacted starting materials.

  • Crystallization : Petroleum ether induces crystallization of the product, achieving >98% purity.

  • Spectroscopic Data :

    • 1H NMR (CDCl3): δ 3.34 (s, 3H, OCH3), 4.52 (s, 2H, CH2O), 6.82–7.12 (m, 4H, aromatic).

    • MS (EI) : m/z 169.1 [M]+.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-fluoro-N-(methoxymethyl)aniline, and what challenges are encountered during its preparation?

  • Methodological Answer : A key synthetic route involves reductive amination between 2-nitrothiophene-3-carbaldehyde and 2-fluoroaniline to form intermediates like N-((2-nitrothiophen-3-yl)methyl)aniline. However, competing oxidation pathways (e.g., nitroso→nitro air oxidation) can lead to unintended products such as 2-fluoro-N-((2-nitrothiophen-3-yl)methylene)aniline . Optimization of reaction conditions (e.g., low temperature, inert atmosphere) and purification strategies (e.g., silica gel chromatography) are critical to minimize decomposition .

Q. How is this compound characterized using spectroscopic and chromatographic methods?

  • Methodological Answer : Structural elucidation typically employs 1^1H/13^{13}C NMR to confirm methoxymethyl and fluorine substituents on the aniline ring. Mass spectrometry (MS) and high-performance liquid chromatography (HPLC) verify purity and molecular weight. For example, analogs like 2-fluoro-N-(2-nitrophenyl)aniline are characterized by matching melting points and spectral data to literature values . Advanced techniques like X-ray crystallography may resolve steric effects from the methoxymethyl group .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Follow REACH regulations for aromatic amines: use fume hoods, nitrile gloves, and protective eyewear. Avoid skin contact due to potential sensitization. Store in airtight containers away from oxidizing agents. Waste disposal should comply with local guidelines for halogenated anilines, as improper handling may generate toxic byproducts .

Advanced Research Questions

Q. What mechanistic insights explain unexpected byproducts during the synthesis of this compound derivatives?

  • Methodological Answer : Competing reactions, such as oxidation of nitroso intermediates (e.g., nitroso imine 16 → nitro compound 17), are influenced by proton acidity and reaction conditions. Computational studies (DFT) can model transition states to predict dominant pathways. For example, weak acidity of sp3^3-hybridized protons in intermediates may hinder 1,4-elimination, favoring side reactions . Experimental validation via kinetic studies and isotopic labeling is recommended .

Q. How can computational methods predict the reactivity of this compound in heterocyclic compound synthesis?

  • Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., Fukui indices) to identify nucleophilic/electrophilic sites on the aniline ring. Molecular docking studies assess interactions with biomolecules (e.g., enzymes), as seen in analogs like 2-fluoro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline . Software tools (Gaussian, AutoDock) simulate reaction pathways to optimize heterocyclization yields .

Q. What are the environmental degradation pathways of this compound, and how can its byproducts be analyzed?

  • Methodological Answer : Advanced oxidation processes (e.g., photo-Fenton) degrade the compound into intermediates like N-(methoxymethyl)-N-(2,6-diethylphenyl)-2-hydroxyacetamide , identified via LC-QTOF-MS and GC-MS . Box-Behnken experimental designs optimize degradation efficiency by varying parameters (pH, catalyst loading, irradiation time) . Ecotoxicity assays (e.g., Daphnia magna tests) evaluate residual byproduct hazards .

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